2-Phenacylcyclohexane-1,3-dione
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Overview
Description
2-Phenacylcyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexane-1,3-dione derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields such as chemistry, biology, and industry. The structure of this compound consists of a cyclohexane ring with two keto groups at positions 1 and 3, and a phenacyl group attached to the second carbon of the cyclohexane ring.
Mechanism of Action
Target of Action
The primary target of 2-Phenacylcyclohexane-1,3-dione is the enzyme p-Hydroxyphenylpyruvate Dioxygenase (HPPD) . HPPD is a vital enzymatic step in plastoquinone biosynthesis, which is a key electron carrier in photosynthesis and an essential cofactor for the biosynthesis of carotenoids .
Mode of Action
This compound inhibits the activity of HPPD . The most active compound was a 2-acyl-cyclohexane-1,3-dione with a C11 alkyl side chain . QSAR analysis and docking studies were performed to further characterize the key structural features imparting activity . A 1,3-dione feature was required for inhibition of HPPD .
Biochemical Pathways
By inhibiting HPPD, this compound disrupts the biosynthesis of plastoquinone, a key electron carrier in photosynthesis, and carotenoids . This disruption affects the photosynthesis process and the production of essential cofactors in plants .
Result of Action
The inhibition of HPPD by this compound leads to a disruption in the biosynthesis of plastoquinone and carotenoids . This can result in the bleaching of plants and quick elimination of weeds when these herbicides are applied on the fields .
Biochemical Analysis
Biochemical Properties
2-Phenacylcyclohexane-1,3-dione has been found to interact with certain enzymes and proteins. For instance, it has been shown to have inhibitory activity against the plant enzyme p-Hydroxyphenylpyruvate Dioxygenase (HPPD) . The nature of these interactions is likely due to the specific structural features of this compound .
Cellular Effects
It has been suggested that it may have specific anti-tuberculosis activity . This implies that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenacylcyclohexane-1,3-dione can be achieved through various methods. One common approach involves the reaction of cyclohexane-1,3-dione with phenacyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and increase yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Phenacylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in the formation of diols.
Substitution: The phenacyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones or carboxylic acids, while reduction can produce diols .
Scientific Research Applications
2-Phenacylcyclohexane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases.
Comparison with Similar Compounds
Sulcotrione: A triketone herbicide with a similar mode of action.
Mesotrione: Another triketone herbicide used in maize cultivation.
Tembotrione: A triketone herbicide with a different substitution pattern on the cyclohexane ring.
Uniqueness: 2-Phenacylcyclohexane-1,3-dione is unique due to its specific substitution pattern and the presence of the phenacyl group. This structural feature imparts distinct chemical properties and biological activities compared to other similar compounds .
Properties
IUPAC Name |
2-phenacylcyclohexane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c15-12-7-4-8-13(16)11(12)9-14(17)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNOLZLBCHNPDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)CC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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